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Compound of Interest

Compound Name: BAmP-O16B

Cat. No.: B15573875 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the utility of BAmP-O16B, a

bioreducible cationic lipid, in cancer research. BAmP-O16B is a key component in the

formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, such as

messenger RNA (mRNA) and single-guide RNA (sgRNA), to cells. Its unique bioreducible

properties, owing to integrated disulfide bonds, facilitate the release of its cargo within the

reductive intracellular environment, making it a powerful tool for gene editing applications in

cancer therapy.[1][2][3]

The primary application of BAmP-O16B in cancer studies is as a vehicle for CRISPR/Cas9-

mediated gene editing. This has been demonstrated in both direct targeting of cancer cells and

in modulating immune cells for cancer immunotherapy.

Direct Gene Editing in Cancer Cell Lines
BAmP-O16B-formulated LNPs have been successfully used to deliver Cas9 mRNA and

sgRNA to cancer cells to edit genes essential for their growth and survival.

Application Example: Targeting HPV-18 in HeLa Cells
In a notable study, BAmP-O16B LNPs were used to deliver Cas9 mRNA and sgRNA targeting

the E6 and E7 oncogenes of the Human Papillomavirus type 18 (HPV18) in HeLa cells, a
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human cervical cancer cell line.[1] The successful delivery and subsequent gene editing led to

a significant inhibition of HeLa cell growth, demonstrating the potential of BAmP-O16B-

mediated gene therapy for cervical cancer.[1][2]

Quantitative Data Summary:

Cell Line Target Gene
Delivered
Cargo

Observed
Effect

Efficacy Reference

HeLa HPV18 E6/E7
Cas9 mRNA

+ sgHPV18

Inhibition of

cell growth
Significant [1][2]

HeLa
Reporter

Gene
RFP mRNA

RFP

Expression
Efficient [1]

HEK293-GFP
Reporter

Gene

Cas9 mRNA

+ sgGFP

GFP

knockout
Up to 90% [1]

Immunotherapy Applications: Gene Editing in
Immune Cells
BAmP-O16B-based LNPs, referred to as BAMEA-O16B Lipid-Assisted Nanoparticles (BLANs),

are also instrumental in cancer immunotherapy research. They can be used to genetically

modify immune cells, such as dendritic cells (DCs), to enhance their anti-tumor activity.

Application Example: PD-L1 Knockout in Dendritic Cells
BLANs have been employed to deliver Cas9 mRNA and sgRNA targeting the Programmed

Death-Ligand 1 (PD-L1) gene in dendritic cells.[4] Knocking out PD-L1 in DCs can enhance

their ability to activate T cells, leading to a more robust anti-tumor immune response.[4] This

approach has shown promise in suppressing tumor growth in preclinical models.[4]

Experimental Protocols
Protocol 1: Formulation of BAmP-O16B Lipid
Nanoparticles (BLANs)
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This protocol describes the formulation of BLANs for the encapsulation of mRNA and sgRNA.

The composition can be adjusted based on the target cell type.

Materials:

BAMEA-O16B lipid

Cholesterol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

(DSPE-mPEG2k)[5]

Cas9 mRNA and sgRNA

Ethanol

Sodium Acetate Buffer

Phosphate Buffered Saline (PBS)

Chloroform

Dialysis tubing (MWCO 10,000)

Procedure:

Dissolve BAMEA-O16B, cholesterol, and DOPE in chloroform in a glass vial. The ratios of

these components may need to be optimized for specific applications. For example, a

BAMEA-O16B to DOPE weight ratio of 4:1 has been used, with varying cholesterol densities.

[5]

Dry the lipid mixture overnight in a fume hood to form a thin lipid film.

Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

In a separate vial, dilute the Cas9 mRNA and sgRNA in sodium acetate buffer.
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Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution containing DSPE-

mPEG2000 while vortexing.

Dialyze the resulting nanoparticle solution against PBS using a dialysis bag to remove

excess ethanol and unincorporated components.[5]

Characterize the formulated LNPs for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Gene Editing in HeLa Cells
This protocol outlines the procedure for delivering Cas9 mRNA and sgRNA to HeLa cells using

BAmP-O16B LNPs to target a specific gene.

Materials:

HeLa cells

Complete growth medium (e.g., DMEM with 10% FBS)

BAmP-O16B LNPs encapsulating Cas9 mRNA and sgRNA targeting HPV18

Control BAmP-O16B LNPs encapsulating scramble sgRNA

96-well plates

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of the BAmP-O16B/Cas9 mRNA/sgHPV18 LNPs and control LNPs

in complete growth medium.

Remove the existing medium from the cells and replace it with the medium containing the

LNPs.

Incubate the cells for 48-72 hours.
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Assess cell viability using a standard cell viability assay according to the manufacturer's

instructions.

Analyze the results to determine the effect of targeting HPV18 on HeLa cell growth.[1]
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Caption: Mechanism of BAMEA-O16B LNP-mediated gene editing in cancer cells.
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Caption: Experimental workflow for BAMEA-O16B LNP application in HeLa cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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